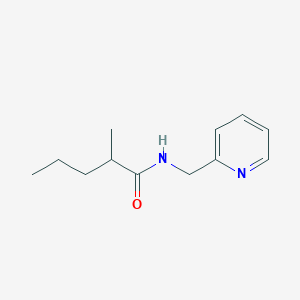
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as DMBC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMBC belongs to the class of chromone derivatives and has been found to exhibit various pharmacological activities. In
Wirkmechanismus
The mechanism of action of 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is not fully understood. However, studies have shown that 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one exerts its pharmacological activities through various pathways. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been found to inhibit the activity of inflammatory enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can modulate various biochemical and physiological processes. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one also inhibits the expression of inflammatory genes such as iNOS and COX-2. Additionally, 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has also been shown to improve glucose metabolism by increasing insulin sensitivity and glucose uptake.
Vorteile Und Einschränkungen Für Laborexperimente
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is also stable and can be stored for long periods without degradation. However, 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one also has low bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent. Future research should focus on improving the pharmacokinetic properties of 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one to increase its bioavailability and efficacy in vivo. Additionally, more studies are needed to elucidate the mechanism of action of 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one and to identify its molecular targets. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can also be further studied for its potential use in the treatment of neurodegenerative diseases, diabetes, and cancer.
Synthesemethoden
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can be synthesized through a multi-step process starting from 6-methyl-2-aminobenzimidazole. The first step involves the reaction of 6-methyl-2-aminobenzimidazole with 3,5-dichlorosalicylic acid in the presence of a dehydrating agent to form the intermediate compound. The intermediate is then cyclized to form 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one under basic conditions.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been found to improve glucose metabolism and can be used to treat diabetes.
Eigenschaften
IUPAC Name |
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2/c1-8-2-3-13-14(4-8)21-16(20-13)11-6-9-5-10(18)7-12(19)15(9)23-17(11)22/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGYPQYSSRILKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)


![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)